![molecular formula C25H21N3O2S B11051806 2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)
2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide
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Overview
Description
2-[(2-CYANOPHENYL)SULFANYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C25H21N3O2S and a molecular weight of 427.52 g/mol . This compound is characterized by the presence of a cyanophenyl group, a pyrrolidine-1-carbonyl group, and a benzamide structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CYANOPHENYL)SULFANYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-cyanophenylthiol with 2-bromo-N-(2-pyrrolidine-1-carbonyl)benzamide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-CYANOPHENYL)SULFANYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles like amines or thiols replace the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-[(2-CYANOPHENYL)SULFANYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-CYANOPHENYL)SULFANYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can lead to anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[(2-CYANOPHENYL)SULFANYL]-N-(2-NAPHTHYL)BENZAMIDE: Similar structure but with a naphthyl group instead of a pyrrolidine-1-carbonyl group.
2-[(2-CYANOPHENYL)SULFANYL]-N-(2-METHYLPHENYL)BENZAMIDE: Similar structure but with a methylphenyl group instead of a pyrrolidine-1-carbonyl group.
Uniqueness
2-[(2-CYANOPHENYL)SULFANYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine-1-carbonyl group enhances its potential for medicinal applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H21N3O2S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H21N3O2S/c26-17-18-9-1-5-13-22(18)31-23-14-6-3-11-20(23)24(29)27-21-12-4-2-10-19(21)25(30)28-15-7-8-16-28/h1-6,9-14H,7-8,15-16H2,(H,27,29) |
InChI Key |
YJYMMUDJPLXJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N |
Origin of Product |
United States |
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